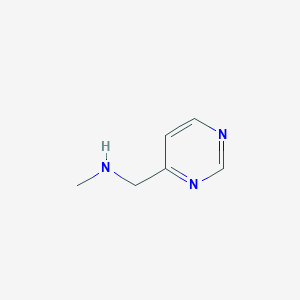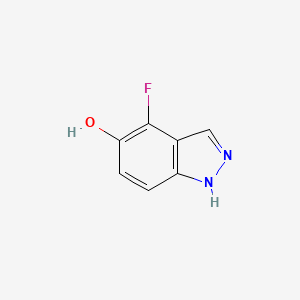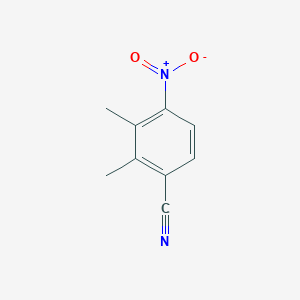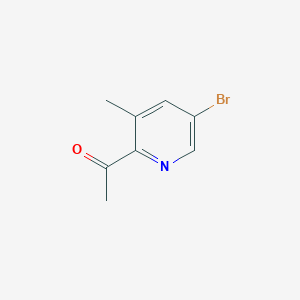![molecular formula C9H8FN3O B1344683 [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine CAS No. 919017-55-3](/img/structure/B1344683.png)
[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel Synthesis Techniques: The compound has been synthesized through various chemical reactions, including condensation methods that yield high-quality oxadiazole derivatives. These synthesis approaches are crucial for producing compounds with potential applications in materials science and pharmacology (Shimoga, Shin, & Kim, 2018).
Biological Applications
- Cytotoxic Agents: Oxadiazole derivatives have been evaluated for their anti-tumor potential against several cancer cell lines. Some compounds exhibited significant cytotoxic activity, suggesting their potential as novel therapeutic agents (Ramazani et al., 2014).
Material Science Applications
- Optoelectronic Properties: The optical nonlinearity of oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl groups has been studied, revealing their potential applications in optoelectronics, such as optical limiters (Chandrakantha et al., 2011).
Supramolecular Chemistry
- Crystal Packing: The role of non-covalent interactions, including lone pair-π interaction and halogen bonding, in the supramolecular architectures of oxadiazole derivatives has been investigated, highlighting the importance of these interactions in the design of materials with specific properties (Sharma et al., 2019).
Antimicrobial and Anticancer Activity
- Antimicrobial and Anticancer Agents: The antimicrobial and anticancer activities of fluorinated oxadiazole derivatives have been synthesized and evaluated, demonstrating significant biological activities that could be leveraged in developing new therapeutic agents (Desai et al., 2016).
Eigenschaften
IUPAC Name |
[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPTFMTLZSYSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)
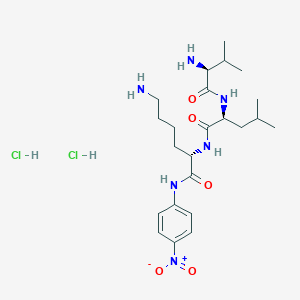
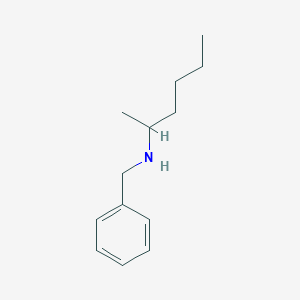


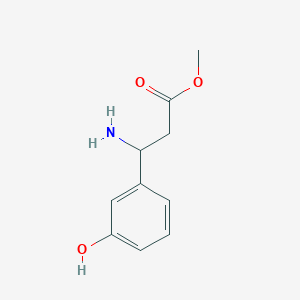
![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)
